
5-Bromo-2-iodophenol
Overview
Description
5-Bromo-2-iodophenol is a chemical compound with the molecular formula C6H4BrIO . It is used for scientific research and development .
Molecular Structure Analysis
The molecular weight of this compound is 298.90 g/mol . The InChI code is 1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H . The compound has a heavy atom count of 9 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.90 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 297.84902 g/mol . The topological polar surface area is 20.2 Ų . The compound is covalently bonded and has a unit count of 1 .Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Bromo-2-iodophenol is used in the synthesis of various chemical compounds. A study detailed the preparation of 2-bromo-5-iodo-p-alkoxyphenols and the isomeric 5-bromo-2-iodo-p-alkoxyphenols, demonstrating the importance of phenols, phenolethers, and phenolesters in directing ortho reactions and the unique “iodo-effect” observed during bromination processes (Höger, 1997).
Biological and Medical Research
- In biological research, this compound-related compounds have been utilized. For instance, monoclonal antibodies specific for 5-bromodeoxyuridine and 5-iododeoxyuridine have been produced, which are highly specific and do not cross-react with thymidine. These antibodies can detect low levels of DNA replication in vitro, highlighting their usefulness in cell biology and genetics (Gratzner, 1982).
Environmental Science
- In environmental science, this compound derivatives, particularly bromophenolic and iodophenolic disinfection byproducts (DBPs), have been studied for their behavior and impact in natural waters. One study investigated the photoconversion of these DBPs in seawater, finding that they undergo conversion to less toxic compounds, thereby suggesting a dehalogenation and detoxification process (Liu, Zhang, & Li, 2017).
Analytical Chemistry
- This compound is also relevant in analytical chemistry. For example, a reagent derived from it, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (bromo-PADAP), has been used for the spectrophotometric determination of uranium(VI), showcasing its sensitivity and specificity in the detection of specific metal ions (Johnson & Florence, 1971).
Anticancer Research
- In the field of medicinal chemistry, a bromophenol derivative containing this compound structure showed potential as an anticancer agent. A study found that this derivative could block cell proliferation and induce apoptosis in human lung cancer cells, suggesting its application in cancer treatment (Guo et al., 2018).
Safety and Hazards
5-Bromo-2-iodophenol is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-iodophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as peroxidases and oxidases. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in detoxification processes and stress responses. Additionally, it can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain oxidases by binding to their active sites, preventing the substrate from accessing the enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and enzyme activity, which may have implications for cellular health and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies in animal models have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, leading to toxicity and potential organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. This compound can interact with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of xenobiotics. The interaction with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, the presence of specific binding motifs can facilitate the transport of this compound to the nucleus, where it can interact with transcription factors and influence gene expression .
properties
IUPAC Name |
5-bromo-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVIGGKRRGGQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740445 | |
| Record name | 5-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858855-11-5 | |
| Record name | 5-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



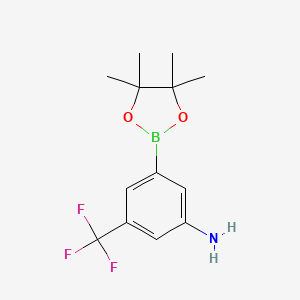


![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)
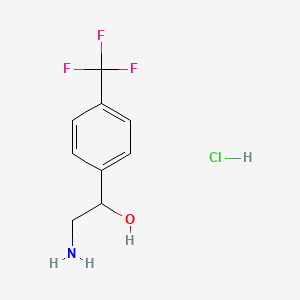

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)
![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)
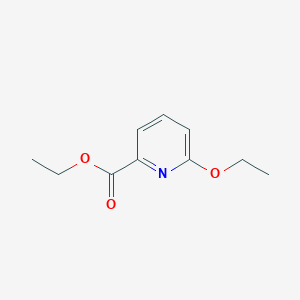
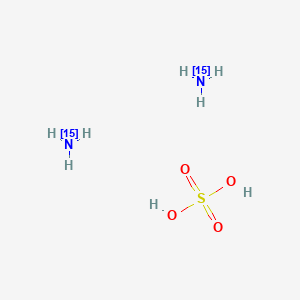
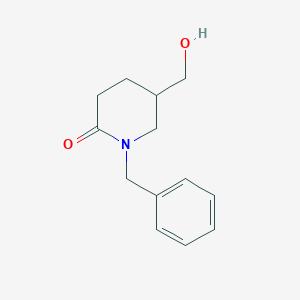
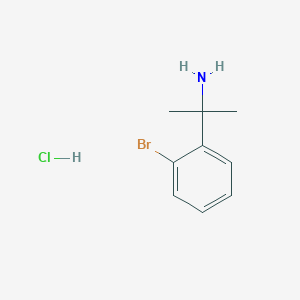
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)
